

# An In-Depth Technical Guide to the Target Kinase Profile of Ningetinib Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ningetinib Tosylate |           |
| Cat. No.:            | B560534             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ningetinib Tosylate (also known as CT-053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] As a multi-targeted agent, its efficacy stems from the simultaneous inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the target kinases of Ningetinib Tosylate, presenting quantitative data on its inhibitory activity, detailed methodologies for relevant experimental procedures, and visual representations of the associated signaling pathways and workflows.

## **Target Kinase Profile of Ningetinib Tosylate**

Ningetinib Tosylate exhibits a highly specific kinase interaction pattern, primarily targeting a select group of tyrosine kinases.[3] Its principal targets include c-Met (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as FLT3 (FMS-like tyrosine kinase 3).[3][4][5] The inhibitory activity of Ningetinib Tosylate is achieved through competitive binding to the ATP-binding pocket of these kinases.[6]

## **Quantitative Inhibitory Activity**



The potency of **Ningetinib Tosylate** against its primary targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the reported IC50 values for **Ningetinib Tosylate** against its key target kinases.

| Kinase Target       | IC50 (nM)                                            | Assay Type                                     | Reference |
|---------------------|------------------------------------------------------|------------------------------------------------|-----------|
| c-Met               | 6.7                                                  | Biochemical Assay                              | [7]       |
| 68                  | Recombinant Enzyme<br>Assay                          | [3]                                            |           |
| 7.0                 | Cell-based<br>Phosphorylation<br>Assay (MKN45 cells) | [3]                                            |           |
| VEGFR2              | 1.9                                                  | Biochemical Assay                              | [7]       |
| 1.1                 | Cell-based<br>Phosphorylation<br>Assay (HUVECs)      | [3]                                            |           |
| AxI                 | <1.0                                                 | Biochemical Assay                              | [7]       |
| 3.4                 | Biochemical Assay                                    | [3]                                            | _         |
| 0.44                | Cell-based<br>Phosphorylation<br>Assay (AXL-MEFs)    | [3]                                            |           |
| FLT3                | 1.5                                                  | Cell-based Phosphorylation Assay (FLT-wt-MEFs) | [3]       |
| FLT3-ITD            | 1.64 (MV4-11 cells)                                  | Cell Proliferation<br>Assay                    | [6]       |
| 3.56 (MOLM13 cells) | Cell Proliferation<br>Assay                          | [6]                                            |           |
| Mer                 | -                                                    | Identified as a target                         | [4][5]    |
| Tyro3               | -                                                    | Identified as a target                         | [7]       |



Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

## **Signaling Pathways and Mechanism of Action**

The inhibition of its target kinases allows **Ningetinib Tosylate** to disrupt critical downstream signaling cascades that are frequently dysregulated in cancer.

## c-Met, VEGFR2, and Axl Signaling

c-Met, VEGFR2, and Axl are key drivers of tumorigenesis, involved in processes such as cell proliferation, survival, migration, invasion, and angiogenesis. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. **Ningetinib Tosylate**, by blocking the ATP-binding site, prevents this initial phosphorylation event, thereby inhibiting the activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.















### Cellular Thermal Shift Assay (CETSA) Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Frontiers | Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors [frontiersin.org]
- 2. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific US [thermofisher.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Target Kinase Profile of Ningetinib Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560534#ningetinib-tosylate-target-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com